5-Methyl-DL-tryptophan hydrate
Overview
Description
5-Methyl-DL-tryptophan hydrate is a derivative of tryptophan, an essential amino acid This compound is characterized by the presence of a methyl group at the 5-position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-DL-tryptophan hydrate typically involves the methylation of tryptophan. One common method is the reaction of tryptophan with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the selective methylation at the 5-position of the indole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-DL-tryptophan hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the indole ring.
Substitution: The methyl group at the 5-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives.
Scientific Research Applications
5-Methyl-DL-tryptophan hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its effects on neurotransmitter systems and its use in drug development.
Industry: It is used in the production of pharmaceuticals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methyl-DL-tryptophan hydrate involves its interaction with various molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The compound’s effects on neurotransmitter systems, such as serotonin and melatonin synthesis, are of particular interest in neurological and psychiatric research.
Comparison with Similar Compounds
Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin and melatonin.
5-Hydroxytryptophan: A direct precursor to serotonin, used in the treatment of depression and sleep disorders.
5-Methoxytryptophan: Another derivative with potential therapeutic applications.
Uniqueness: 5-Methyl-DL-tryptophan hydrate is unique due to its specific methylation at the 5-position, which imparts distinct chemical and biological properties. This modification can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2.H2O/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16;/h2-4,6,10,14H,5,13H2,1H3,(H,15,16);1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBOHOMNJSETLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594859 | |
Record name | 5-Methyltryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207556-14-7 | |
Record name | 5-Methyltryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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